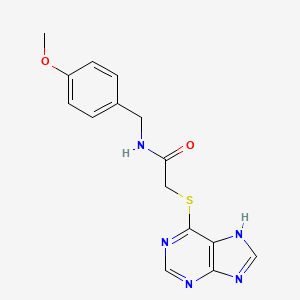acetyl}hydrazinylidene)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11567118.png)
(3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-[4-(propan-2-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamoyl group, and a butanamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Chlorinated Aromatic Intermediate: This step involves the chlorination of 2-methylphenyl using reagents such as thionyl chloride or phosphorus pentachloride.
Carbamoylation: The chlorinated intermediate is then reacted with isocyanates to form the carbamoyl group.
Coupling with Butanamide: The final step involves coupling the carbamoylated intermediate with butanamide under specific conditions, such as the presence of a base like triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE: shares similarities with other carbamoyl-containing compounds, such as:
Uniqueness
The uniqueness of (3Z)-3-({[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C22H25ClN4O3 |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-N'-[(Z)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C22H25ClN4O3/c1-13(2)16-8-10-17(11-9-16)24-20(28)12-14(3)26-27-22(30)21(29)25-19-7-5-6-18(23)15(19)4/h5-11,13H,12H2,1-4H3,(H,24,28)(H,25,29)(H,27,30)/b26-14- |
Clave InChI |
JNVPIQAJIZQIMR-WGARJPEWSA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C(/C)\CC(=O)NC2=CC=C(C=C2)C(C)C |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11567037.png)
![5-(3-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567040.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11567046.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11567055.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11567057.png)
![5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11567058.png)
![N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11567062.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567069.png)

![2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B11567081.png)
![2-Bromo-6-ethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11567085.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11567103.png)
![2-({[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11567104.png)
